1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]pyrrolidin-3-yl}-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-{1-[6-(cyclopentyloxy)pyridine-3-carbonyl]pyrrolidin-3-yl}-2-methyl-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The compound shares structural similarities with various heterocyclic compounds that have been synthesized and evaluated for their biological activities, including antioxidant and antimicrobial properties. One notable research involves the synthesis of derivatives with antioxidant and antimicrobial activities. For instance, a study by Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities. These compounds showed significant activity against various strains such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The study also involved quantitative structure–activity relationships and molecular docking to investigate the compounds' interactions and activities further (Bassyouni et al., 2012).
Antiviral Applications
Another area of application is the development of novel antiviral agents. Galal et al. (2010) synthesized benzofuran-transition metal complexes with significant HIV inhibitory activity. These compounds, particularly a benzoimidazolylpyrrole derivative, showed higher therapeutic indexes compared to standard treatments. The study highlights the potential of such compounds in developing new antiviral therapies (Galal et al., 2010).
Photoluminescence and Material Science
In the field of material science, compounds with similar structures have been synthesized for applications in photoluminescence. Volpi et al. (2017) reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts, which could be used in developing luminescent materials. This research demonstrates the utility of such compounds in creating low-cost luminescent materials for various applications (Volpi et al., 2017).
Anticancer and Antiproliferative Activities
Furthermore, the structural framework of the compound is closely related to molecules investigated for their anticancer properties. Mullagiri et al. (2018) synthesized a series of conjugates evaluated for their antiproliferative activity against various human cancer cell lines. Some of these conjugates showed considerable cytotoxicity, highlighting their potential as anticancer agents (Mullagiri et al., 2018).
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .
Mode of action
Compounds containing an imidazole ring, like this one, are known to have a broad range of chemical and biological properties . They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Without specific information about this compound, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been used in a variety of applications, suggesting that they might interact with multiple pathways .
Pharmacokinetics
The presence of the pyrrolidine ring might influence these properties, as it can efficiently explore the pharmacophore space due to sp3-hybridization .
Result of action
Compounds with similar structures have shown a variety of biological activities, suggesting that they might have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-25-20-8-4-5-9-21(20)27(16)18-12-13-26(15-18)23(28)17-10-11-22(24-14-17)29-19-6-2-3-7-19/h4-5,8-11,14,18-19H,2-3,6-7,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWFYOWYWPNJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CN=C(C=C4)OC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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